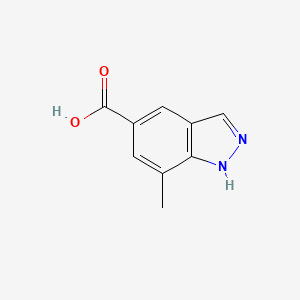

7-Methyl-1H-indazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methyl-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVNTKZCEKCKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696318 | |

| Record name | 7-Methyl-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031417-41-0 | |

| Record name | 7-Methyl-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Analysis of 7-Methyl-1H-indazole-5-carboxylic acid

Introduction

7-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, comprised of a fused benzene and pyrazole ring system, serves as a versatile scaffold for the synthesis of pharmacologically active molecules. The strategic placement of the methyl and carboxylic acid functional groups provides key handles for molecular recognition and modification, making it a valuable building block for targeted therapeutics. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for its effective utilization in drug design and development.

This in-depth technical guide provides a comprehensive overview of the structural analysis of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques employed to elucidate and confirm its molecular structure. This guide moves beyond a simple recitation of methods to explain the underlying principles and the rationale behind experimental choices, ensuring a robust and validated structural characterization.

Molecular Identity and Physicochemical Properties

A foundational aspect of any structural analysis is the confirmation of the molecule's basic physicochemical properties. These data points provide the initial confirmation of the compound's identity and purity.

| Property | Value | Source |

| CAS Number | 1031417-41-0 | --INVALID-LINK-- |

| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 176.17 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 176.05858 Da | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold and Substituent Placement

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize both the carboxylic acid and the heterocyclic core, and its residual solvent peak does not interfere with key resonances of the analyte.[1]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate spectral dispersion.[1]

-

Data Acquisition:

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Referencing: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent signal of DMSO-d₆.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following key resonances. The deshielding effect of the carboxylic acid and the aromatic ring system significantly influences the chemical shifts of the protons.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| ~11.0 | Broad Singlet | 1H | N-H | The proton on the pyrazole nitrogen is also acidic and deshielded, typically appearing as a broad singlet. |

| ~8.2 | Singlet | 1H | H-4 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. |

| ~7.8 | Singlet | 1H | H-6 | This proton is situated between the methyl group and the fused pyrazole ring. |

| ~7.5 | Singlet | 1H | H-3 | The proton on the pyrazole ring. |

| ~2.5 | Singlet | 3H | CH₃ | The methyl group protons are in a relatively shielded environment and appear as a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~140 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~135 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~130 | C-5 | Carbon bearing the carboxylic acid group. |

| ~125 | C-4 | Aromatic CH carbon. |

| ~120 | C-6 | Aromatic CH carbon. |

| ~115 | C-3 | CH carbon of the pyrazole ring. |

| ~110 | C-7 | Carbon bearing the methyl group. |

| ~15 | CH₃ | The methyl carbon is in a shielded, aliphatic region. |

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the molecular formula.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often yielding a prominent molecular ion peak.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

-

Expected Mass Spectrometry Data

| m/z Ratio | Predicted Identity | Rationale |

| 177.0659 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight. |

| 159.0553 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |

| 131.0604 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the dehydrated ion. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of different bonds serve as a "molecular fingerprint."

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100 | N-H stretch | Indazole N-H |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~850-750 | C-H out-of-plane bend | Aromatic ring |

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional arrangement in the solid state. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the compound's physical properties and biological activity.

Although a crystal structure for this compound is not publicly available, analysis of a closely related isomer, 1-Methyl-1H-indazole-3-carboxylic acid, reveals key expected features.[2]

Expected Crystallographic Features

-

Hydrogen Bonding: The carboxylic acid groups are expected to form strong intermolecular O-H···O hydrogen bonds, leading to the formation of dimers.

-

π-Stacking: The planar indazole ring systems are likely to engage in π-stacking interactions, contributing to the overall crystal packing.

-

Tautomeric Form: X-ray crystallography would definitively confirm the position of the N-H proton in the indazole ring, which is predicted to be at the N1 position.

Conclusion

The structural analysis of this compound requires a multi-technique approach to ensure an unambiguous and comprehensive characterization. NMR spectroscopy provides the primary evidence for the molecular scaffold and substituent placement. Mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. FTIR spectroscopy serves as a rapid method to identify key functional groups. Finally, X-ray crystallography, when feasible, provides the definitive solid-state structure and reveals crucial intermolecular interactions. By integrating the data from these orthogonal techniques, a complete and validated structural model of this compound can be established, providing a solid foundation for its application in drug discovery and development.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Methyl-1H-indazole-5-carboxylic acid

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, prominently featured in medicinal chemistry due to its versatile biological activities.[1] Indazole derivatives are integral to the development of therapeutics ranging from anti-inflammatory agents to oncology candidates.[2] 7-Methyl-1H-indazole-5-carboxylic acid is a member of this important class of compounds, presenting a unique substitution pattern that warrants a detailed physicochemical investigation for its potential application in drug discovery and materials science.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and formulation scientists who require a foundational understanding of this molecule's behavior. We move beyond simple data reporting to explain the causality behind the properties and provide robust, field-proven experimental protocols for their validation. This document serves as both a reference and a practical handbook for the empirical characterization of this compound.

Section 1: Molecular Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental structural and identifying information for this compound is summarized below.

| Identifier | Data | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 1031417-41-0 | [4][5] |

| Molecular Formula | C₉H₈N₂O₂ | [4][6] |

| Molecular Weight | 176.17 g/mol | [4][5] |

| Canonical SMILES | CC1=CC(=CC2=C1NN=C2)C(=O)O | [6] |

| InChI | InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)(H,12,13) | [3] |

| InChIKey | XMVNTKZCEKCKQD-UHFFFAOYSA-N | [3] |

Chemical Structure:

Section 2: Computational Physicochemical Assessment

Before undertaking laboratory work, in silico predictions provide valuable, direction-setting insights into a molecule's likely behavior. These calculations are crucial for anticipating experimental challenges and for assessing "drug-likeness," often guided by frameworks like Lipinski's Rule of 5.[7]

| Parameter | Predicted Value | Implication for Drug Development |

| cLogP (Octanol/Water) | 1.4 | Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good absorption and cell membrane permeability.[6] |

| Topological Polar Surface Area (TPSA) | 67.8 Ų | This value is well within the typical range for orally bioavailable drugs (<140 Ų), predicting good membrane transport. |

| Hydrogen Bond Donors | 2 | The carboxylic acid (-OH) and indazole (-NH) groups can donate protons, influencing solubility and target binding. |

| Hydrogen Bond Acceptors | 3 | The carboxylic acid (C=O) and the two indazole nitrogen atoms can accept protons, contributing to aqueous solubility and molecular interactions. |

| Rotatable Bonds | 1 | The single rotatable bond between the carboxylic acid and the indazole ring provides conformational rigidity, which can be advantageous for binding affinity. |

Section 3: Experimental Physicochemical Characterization

While computational models are informative, empirical data is the gold standard. This section details the expected properties and the experimental workflows required to measure them accurately.

Solubility Profile

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[8] The structure of this compound, containing both a polar, acidic carboxylic acid group and a largely non-polar bicyclic aromatic system, suggests a pH-dependent solubility profile. It is expected to be poorly soluble in neutral water but highly soluble in aqueous base due to the formation of a carboxylate salt.[9]

Caption: Workflow for qualitative solubility classification.

This protocol establishes the solubility class of the compound, providing insight into its acidic/basic nature.[10]

-

Preparation: Label four clean test tubes: (1) Deionized Water, (2) 5% HCl, (3) 5% NaOH, and (4) 5% NaHCO₃.

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.

-

Water Solubility: Add 0.75 mL of deionized water to tube (1). Shake vigorously for 30 seconds. Observe and record if the compound dissolves completely. Causality: Poor solubility is expected as the neutral molecule's polarity is dominated by the aromatic rings.

-

Acid Solubility: If insoluble in water, add 0.75 mL of 5% HCl to tube (2). Shake vigorously. Observe and record. Causality: The compound should remain insoluble as the acidic medium will keep the carboxylic acid group protonated.

-

Base Solubility: If insoluble in acid, add 0.75 mL of 5% NaOH to tube (3). Shake vigorously. Observe and record. Causality: The compound is expected to dissolve. The strong base deprotonates the carboxylic acid, forming the highly water-soluble sodium 7-methyl-1H-indazole-5-carboxylate salt.[9]

-

Bicarbonate Solubility: To differentiate between a strong and weak acid, add 0.75 mL of 5% NaHCO₃ to tube (4). Shake and observe for effervescence (CO₂ gas). Causality: As a typical carboxylic acid, it should be acidic enough to react with sodium bicarbonate and dissolve, classifying it as a strong organic acid (Class A₁).[10]

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor binding interactions.[11] This compound has two potential acidic protons: one on the carboxylic acid group (expected pKa ~4-5) and one on the indazole ring nitrogen (expected pKa >13).[1][12] Potentiometric titration is a highly accurate and reliable method for pKa determination.[13]

Caption: Workflow for pKa determination by potentiometric titration.

-

System Calibration: Calibrate a pH meter/electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0).

-

Analyte Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a suitable solvent system (e.g., 20 mL of a 1:1 methanol:water mixture) in a titration vessel. A co-solvent is necessary due to the low aqueous solubility of the neutral compound.

-

Titration Setup: Place the calibrated pH electrode and a magnetic stirrer into the vessel. Position the burette of an autotitrator containing standardized 0.1 M KOH solution over the vessel.

-

Titration Execution: Start the titration, adding the KOH solution in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Continue the titration well past the equivalence point (the steepest part of the curve). Plot the recorded pH values against the volume of KOH added.

-

pKa Calculation: The pKa is the pH value at the half-equivalence point. This point corresponds to the center of the buffer region and is identified as the inflection point on the titration curve.[13] A first-derivative plot (ΔpH/ΔV vs. Volume) can be used to precisely locate the equivalence point, and the half-volume then gives the pKa.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetics, governing absorption, distribution, metabolism, and excretion (ADME).[14]

-

LogP is the partition coefficient of the neutral species between octanol and water.

-

LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species. For an ionizable acid, LogD is more physiologically relevant, especially at pH 7.4.[14]

The shake-flask method is the internationally recognized "gold standard" for experimental logP determination.[15]

Caption: Workflow for logP/logD determination via the shake-flask method.

-

Phase Preparation: Prepare a stock of n-octanol saturated with water and a stock of water saturated with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. For LogD determination, use a buffer of the desired pH (e.g., pH 7.4 phosphate buffer) instead of pure water.[14]

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a flask, combine 10 mL of the drug-containing n-octanol phase with 10 mL of the pre-saturated aqueous phase.

-

Equilibration: Seal the flask and shake it on a mechanical shaker at a constant temperature (e.g., 25 °C) for at least 2 hours to ensure equilibrium is reached.[15]

-

Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at high speed (e.g., 3000 rpm) for 15 minutes to achieve a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[7]

Section 4: Predicted Spectroscopic Profile

Direct experimental spectroscopic data for this specific compound is not widely published. However, a reliable spectroscopic profile can be predicted based on its constituent functional groups. This predicted data is invaluable for confirming the identity and purity of synthesized material.[16]

| Technique | Feature | Predicted Chemical Shift / Frequency | Interpretation |

| ¹H NMR | -COOH | > 12 ppm (broad singlet) | Highly deshielded acidic proton. |

| -NH | ~11-13 ppm (broad singlet) | Indazole ring N-H proton. | |

| Aromatic -CH | 7.0 - 8.5 ppm (multiplets) | Protons on the bicyclic indazole ring system. | |

| -CH₃ | ~2.5 ppm (singlet) | Methyl group protons attached to the aromatic ring. | |

| FT-IR | O-H stretch | 2500-3300 cm⁻¹ (very broad) | Carboxylic acid O-H stretching, often overlapping with C-H stretches. |

| C=O stretch | 1680-1710 cm⁻¹ (strong) | Carboxylic acid carbonyl stretching. | |

| C=C stretch | 1450-1600 cm⁻¹ (medium) | Aromatic ring stretching vibrations. | |

| Mass Spec | [M+H]⁺ | m/z = 177.06 | Molecular ion peak (protonated). |

| [M-H]⁻ | m/z = 175.05 | Molecular ion peak (deprotonated). | |

| [M-COOH]⁺ | m/z = 131.06 | Fragment corresponding to the loss of the carboxylic acid group. |

Section 5: Handling and Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound is not universally available, prudent laboratory practices should be followed based on data for analogous chemical structures.[17][18]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[19]

-

Handling: Handle as a powdered solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[20]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place at room temperature.[3]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[17]

Section 6: Conclusion

This compound presents a physicochemical profile characteristic of a weakly acidic, moderately lipophilic molecule. Its pH-dependent solubility is a key feature, driven by the ionizable carboxylic acid group, which also dominates its pKa profile. The predicted properties (cLogP, TPSA) fall within ranges generally considered favorable for drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically verify these characteristics, generating the critical data needed to advance this compound in discovery and development pipelines.

References

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. Gamendazole - Wikipedia [en.wikipedia.org]

- 3. This compound | 1031417-41-0 [sigmaaldrich.com]

- 4. 1031417-41-0 | this compound - Moldb [moldb.com]

- 5. This compound - CAS:1031417-41-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. acdlabs.com [acdlabs.com]

- 8. youtube.com [youtube.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 12. youtube.com [youtube.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of 7-Methyl-1H-indazole-5-carboxylic acid: Precursor Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-indazole-5-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a focus on precursor selection and the rationale behind key experimental choices. Detailed, step-by-step protocols for the most viable synthetic pathways are presented, alongside troubleshooting insights and data presented for easy comparison. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this compound and its derivatives for their research and development endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of bioactive molecules.[1] Its structural similarity to indole allows it to act as a bioisostere, while offering distinct electronic and hydrogen-bonding properties.[2] These characteristics have led to the development of indazole-containing drugs with diverse therapeutic applications, including oncology, anti-inflammatory, and neurodegenerative diseases.[1][3] this compound, with its specific substitution pattern, provides key anchor points for further molecular elaboration, making its efficient synthesis a topic of significant interest.

Strategic Approaches to the Synthesis of this compound

Two primary retrosynthetic strategies have been identified as the most practical approaches for the laboratory-scale synthesis of this compound. Both pathways begin with commercially available starting materials and employ well-established chemical transformations.

Strategy A commences with the readily available 4-bromo-2-methylaniline . This pathway involves the formation of the indazole ring, followed by the introduction of the carboxylic acid functionality at the 5-position.

Strategy B offers an alternative route starting from 4-amino-3-methylbenzonitrile . This approach constructs the indazole ring onto a precursor that already contains a nitrile group, which can then be hydrolyzed to the desired carboxylic acid in the final step.

The following sections will provide a detailed examination of these synthetic routes, including in-depth protocols and the scientific rationale underpinning the procedural steps.

Detailed Synthetic Protocols and Mechanistic Insights

Strategy A: Synthesis via 5-Bromo-7-methyl-1H-indazole

This is arguably the more robust and well-documented approach. It is a three-step synthesis that begins with the cyclization of 4-bromo-2-methylaniline to form the indazole core, followed by cyanation and subsequent hydrolysis.

The initial step involves the formation of the indazole ring from 4-bromo-2-methylaniline. This transformation is achieved through a diazotization reaction followed by in situ cyclization. The use of isoamyl nitrite in the presence of potassium acetate provides a convenient and effective method for this conversion.[4]

Experimental Protocol: Synthesis of 5-Bromo-7-methyl-1H-indazole [4]

-

Materials:

-

4-Bromo-2-methylaniline

-

Chloroform

-

Acetic anhydride

-

Potassium acetate

-

Isoamyl nitrite

-

Concentrated hydrochloric acid

-

50% Sodium hydroxide solution

-

Ethyl acetate

-

Heptane

-

Magnesium sulfate

-

Celite

-

Silica gel

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) and cool the solution.

-

Slowly add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

Stir the resulting solution for 50 minutes.

-

Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the mixture.

-

Heat the reaction mixture to reflux (approximately 68°C) and maintain for 20 hours.

-

After cooling to 25°C, remove the volatile components under reduced pressure.

-

Add water in portions (total of 225 mL) and continue distillation to remove residual volatiles via azeotropic distillation.

-

Transfer the reaction mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

-

Heat the mixture to 50-55°C and add an additional 100 mL of concentrated hydrochloric acid in portions over 2 hours.

-

Cool the solution to 20°C and carefully add 50% sodium hydroxide solution (approximately 520 g) to adjust the pH to 11, keeping the temperature below 37°C.

-

Add water (100 mL) and ethyl acetate (350 mL), then filter the mixture through a pad of Celite.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, wash with brine (240 mL), and filter through Celite.

-

Dry the organic solution over magnesium sulfate, filter through a silica gel pad (45 g) with ethyl acetate.

-

Concentrate the eluant by rotary evaporation, adding heptane (total of 0.45 L) during the process until a solid remains.

-

Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-7-methyl-1H-indazole.

-

-

Expected Yield: ~94%[4]

The conversion of the aryl bromide to a nitrile is a key transformation. A common and effective method for this is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide. This reaction typically requires high temperatures and a polar aprotic solvent like DMF or NMP.

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-5-carbonitrile (General Procedure)

-

Materials:

-

5-Bromo-7-methyl-1H-indazole

-

Copper(I) cyanide

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Ammonium hydroxide solution

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-7-methyl-1H-indazole (1.0 eq.) and copper(I) cyanide (1.2-1.5 eq.).

-

Add anhydrous DMF or NMP as the solvent.

-

Heat the reaction mixture to reflux (typically 150-200°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ammonium hydroxide to complex the copper salts.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-methyl-1H-indazole-5-carbonitrile.

-

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6] Basic hydrolysis is often preferred as it can minimize potential side reactions on the indazole ring. The reaction is typically carried out by heating the nitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[5]

Experimental Protocol: Synthesis of this compound [5][6]

-

Materials:

-

7-Methyl-1H-indazole-5-carbonitrile

-

Sodium hydroxide or potassium hydroxide

-

Water

-

Concentrated hydrochloric acid

-

-

Procedure:

-

In a round-bottom flask, suspend 7-methyl-1H-indazole-5-carbonitrile (1.0 eq.) in an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v).

-

Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC, watching for the disappearance of the starting material).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration.

-

Wash the filter cake with cold water to remove inorganic salts.

-

Dry the product under vacuum to yield this compound.

-

Strategy B: Synthesis via 4-Amino-3-methylbenzonitrile

This alternative route offers a more convergent approach, where the nitrile functionality is already in place on the starting material. The key step is the construction of the indazole ring.

This transformation can be achieved via a diazotization of the aniline followed by an intramolecular cyclization. This is a common strategy for the formation of the indazole ring system.

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-5-carbonitrile (General Procedure)

-

Materials:

-

4-Amino-3-methylbenzonitrile[1]

-

Hydrochloric acid

-

Sodium nitrite

-

A suitable reducing agent for the diazonium salt (e.g., tin(II) chloride or sodium sulfite)

-

Sodium hydroxide solution

-

-

Procedure:

-

Dissolve 4-amino-3-methylbenzonitrile in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

-

After the addition is complete, stir the reaction mixture for a short period at 0-5°C.

-

Slowly add a solution of a suitable reducing agent to the diazonium salt solution to facilitate the cyclization.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 7-methyl-1H-indazole-5-carbonitrile.

-

The resulting nitrile can then be hydrolyzed to this compound as described in Strategy A, Step 3.

Data Presentation and Workflow Visualization

Table 1: Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Intermediates | Number of Steps | Overall Yield | Key Advantages | Potential Challenges |

| A | 4-Bromo-2-methylaniline | 5-Bromo-7-methyl-1H-indazole, 7-Methyl-1H-indazole-5-carbonitrile | 3 | Good to Excellent | Well-documented initial step, readily available starting material. | Harsh conditions for cyanation, potential for side reactions. |

| B | 4-Amino-3-methylbenzonitrile | 7-Methyl-1H-indazole-5-carbonitrile | 2 | Moderate to Good | More convergent approach. | Diazotization can be sensitive, potential for diazonium salt instability. |

Diagram 1: Synthetic Workflow for Strategy A

References

- 1. crescentchemical.com [crescentchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 5. 5-Bromo-1H-indazole-7-carboxylic acid [oakwoodchemical.com]

- 6. benchchem.com [benchchem.com]

Foreword: The Indazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Indazole-5-Carboxylic Acids

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in the landscape of drug discovery.[1] Its structural rigidity, coupled with the capacity for substitution at multiple positions, provides a versatile template for designing molecules with high affinity and specificity for a wide range of biological targets.[2][3] Among the myriad of indazole derivatives, those bearing a carboxylic acid group at the 5-position represent a particularly compelling class of compounds. The carboxylic acid moiety can serve as a critical pharmacophore, engaging in key hydrogen bonding interactions within enzyme active sites or improving the pharmacokinetic properties of the molecule.

This technical guide, designed for researchers and drug development professionals, moves beyond a simple literature review. It serves as a practical, in-depth resource grounded in field-proven insights. We will dissect the core biological activities of substituted indazole-5-carboxylic acids, elucidate their mechanisms of action, provide robust experimental protocols for their evaluation, and present a framework for their synthesis and characterization.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted indazoles have emerged as formidable anticancer agents, with several indazole-based drugs, such as Pazopanib and Axitinib, already in clinical use.[2][4][5] Derivatives of indazole-5-carboxylic acid contribute to this legacy by targeting key pathways involved in tumor progression, including cell proliferation, survival, and apoptosis.[1][6][7]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effects of many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5][8] Specifically, derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key kinases involved in tumor angiogenesis and proliferation.[9]

Furthermore, potent antiproliferative activity is achieved through the induction of apoptosis, or programmed cell death.[7][10] Studies have shown that certain substituted indazoles can trigger the mitochondrial apoptotic pathway. This is characterized by a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[6] Mechanistically, these compounds can upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[6][7]

Caption: Mitochondrial apoptosis pathway induced by indazole derivatives.

Quantitative Data: In Vitro Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Polysubstituted Indazole (7d) | A549 (Lung) | 0.64 | [10] |

| Polysubstituted Indazole (7d) | A2780 (Ovarian) | 0.82 | [10] |

| (E)-3,5-dimethoxystyryl Indazole (2f) | 4T1 (Breast) | 0.23 | [6][7] |

| (E)-3,5-dimethoxystyryl Indazole (2f) | MCF-7 (Breast) | 0.31 | [5] |

| (E)-3,5-dimethoxystyryl Indazole (2f) | HCT116 (Colon) | 0.46 | [5] |

| 5-ethylsulfonyl-indazole-3-carboxamide (8h) | HCT-116 (Colon) | 0.38 | [9] |

| 5-ethylsulfonyl-indazole-3-carboxamide (8h) | MCF-7 (Breast) | 0.51 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.

Causality: This protocol is selected for its high throughput, reproducibility, and direct correlation between mitochondrial reductase activity in living cells and the colorimetric signal produced. A reduction in signal directly indicates cytotoxicity or cytostatic effects of the test compound.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indazole-5-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives, including those with a carboxylic acid function, have demonstrated significant anti-inflammatory properties, offering a promising alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12][13]

Mechanism of Action: Inhibition of COX-2 and Pro-inflammatory Cytokines

The primary anti-inflammatory mechanism for these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[11][12] By selectively inhibiting COX-2, these derivatives can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Beyond COX-2, these compounds can also suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), further dampening the inflammatory response.[11]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Quantitative Data: In Vitro COX-2 Inhibition

The potency of anti-inflammatory indazoles is measured by their ability to inhibit the COX-2 enzyme, again expressed as an IC₅₀ value.

| Compound | COX-2 IC₅₀ (µM) | Reference |

| Indazole | 23.42 | [11] |

| 5-Aminoindazole | 12.32 | [11] |

| 6-Nitroindazole | 19.22 | [11] |

| Celecoxib (Reference Drug) | 5.10 | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Causality: Carrageenan injection induces a biphasic, well-characterized inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandin synthesis via COX-2. Inhibition of paw volume increase in the later phase strongly indicates a compound's ability to suppress this pathway.

Methodology:

-

Animal Acclimatization: Use adult Wistar rats (100-150g). Acclimatize the animals for at least one week with free access to food and water.[11][12]

-

Grouping and Dosing: Divide animals into groups (n=6).

-

Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Group 2: Positive control (e.g., Diclofenac, 10 mg/kg).

-

Groups 3-5: Test compound at different doses (e.g., 25, 50, 100 mg/kg). Administer all treatments orally (p.o.) or intraperitoneally (i.p.).

-

-

Inflammation Induction: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

-

Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] * 100 Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Antimicrobial Activity: A Scaffold for New Anti-infectives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The indazole scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[14][15][16]

Mechanism of Action and Spectrum of Activity

While mechanisms can vary, some indazole derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[17][18] This provides a validated target for antibacterial action. The spectrum of activity often includes both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[14][19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class/Example | Microorganism | MIC (µg/mL) | Reference |

| 2,3-diphenyl-2H-indazole (18) | Candida albicans | >125 (calculated in mM) | [14] |

| 2,3-diphenyl-2H-indazole (23) | Candida albicans | >125 (calculated in mM) | [14] |

| 3,3a,4,5-tetrahydro-2H-benzo[g]indazole (62) | S. aureus | 3.125 | [17] |

| 4,5-dihydro-1H-indazole derivative | E. coli | 46 (Zone of Inhibition in mm) | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of a potential antimicrobial agent.

Causality: This method provides a quantitative measure of a compound's bacteriostatic or fungistatic activity by systematically challenging the microorganism with a range of concentrations. It is a highly standardized and reproducible assay essential for preclinical evaluation.

Methodology:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the prepared inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Synthesis and Workflow

The synthesis of substituted indazole-5-carboxylic acids can be achieved through various routes. A common approach involves the construction of the indazole ring from appropriately substituted precursors, followed by modification of the substituents.[20][21][22]

Caption: General workflow for indazole derivative drug discovery.

General Synthetic Protocol: N-Alkylation and Ester Hydrolysis

This protocol describes a common two-step process starting from commercially available methyl 1H-indazole-5-carboxylate.[23]

Causality: This method is efficient as it utilizes a readily available starting material. The use of a base like sodium hydride ensures complete deprotonation of the indazole nitrogen for efficient alkylation. The final hydrolysis step is a standard and high-yielding reaction to unmask the required carboxylic acid functional group.

Methodology:

-

Step 1: N-Alkylation:

-

To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (N₂).

-

Stir the mixture at 0°C for 30 minutes until hydrogen evolution ceases.

-

Add the desired alkyl halide (R-X, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding ice-cold water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the N-substituted indazole-5-carboxylate ester.[22]

-

-

Step 2: Ester Hydrolysis:

-

Dissolve the ester from Step 1 in a mixture of THF and water (e.g., 3:1 ratio).

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo to remove the THF.

-

Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.

-

The product, the substituted indazole-5-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.[22]

-

References

- 1. benchchem.com [benchchem.com]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 8. b.aun.edu.eg [b.aun.edu.eg]

- 9. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of some new carbazoles, indazoles, quinolines, quinazolines and naphthalenes from 3-methyl-5-phenyl-6-benzylidene-2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnrjournal.com [pnrjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Profile of 7-Methyl-1H-indazole-5-carboxylic acid

Senior Application Scientist Note: Direct experimental spectroscopic data for 7-Methyl-1H-indazole-5-carboxylic acid (CAS: 1031417-41-0) is not extensively available in peer-reviewed literature or public spectral databases. This guide has been constructed by synthesizing data from structurally analogous compounds, leveraging established principles of spectroscopic interpretation, and utilizing predictive data from chemical databases. The information herein serves as an authoritative, predictive framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this molecule.

Introduction: The this compound Scaffold

This compound belongs to the indazole class of heterocyclic compounds, which are recognized for their significant pharmacological potential. The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, is a cornerstone in medicinal chemistry, with derivatives exhibiting activities such as anticancer, anti-inflammatory, and protein kinase inhibition.[1] The specific substitution pattern of a methyl group at the 7-position and a carboxylic acid at the 5-position creates a unique electronic and steric profile, making its precise structural elucidation paramount for any research and development endeavor.

This guide provides a detailed projection of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. Furthermore, it outlines robust, field-proven protocols for the acquisition of this data, ensuring a self-validating system for experimental verification.

Molecular Structure and Properties:

-

Molecular Formula: C₉H₈N₂O₂[2]

-

Molecular Weight: 176.17 g/mol [3]

-

InChI Key: XMVNTKZCEKCKQD-UHFFFAOYSA-N[2]

References

The Probable Mechanism of Action of 7-Methyl-1H-indazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the predicted mechanism of action for a specific derivative, 7-Methyl-1H-indazole-5-carboxylic acid. While direct empirical data for this compound is limited, a robust analysis of structure-activity relationships (SAR) for analogous indazole-based molecules strongly suggests its role as an inhibitor of p21-activated kinase 1 (PAK1). This document provides a comprehensive framework for researchers, outlining the in-silico prediction methodologies, detailed experimental validation protocols, and the underlying scientific rationale to rigorously test this hypothesis. Our objective is to furnish drug development professionals with a scientifically grounded and actionable guide to advance the investigation of this promising compound.

Introduction: The Indazole Scaffold and the Significance of PAK1 Inhibition

Indazole derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. Their success in drug discovery is partly attributed to their ability to act as bioisosteres for other key functional groups like indoles and phenols, often improving metabolic stability and target affinity.

A critical area of therapeutic interest for indazole-containing molecules is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. P21-activated kinase 1 (PAK1), a serine/threonine kinase, has emerged as a compelling target for anticancer therapies. PAK1 is a key downstream effector of the Rho family of small GTPases, Rac1 and Cdc42, and is integral to signaling pathways that control cell proliferation, survival, cytoskeletal dynamics, and migration. Its aberrant activation is strongly linked with tumor progression and metastasis, making the development of potent and selective PAK1 inhibitors a high-priority area in oncology research.

In-Silico Prediction of the Mechanism of Action

The initial step in elucidating the mechanism of action for a novel compound like this compound involves a systematic in-silico approach. This computational workflow allows for the generation of data-driven hypotheses, which can then be empirically validated.

Foundational Hypothesis: A PAK1 Inhibitor

Our primary hypothesis is that this compound functions as a PAK1 inhibitor . This prediction is built upon strong evidence from structurally related 1H-indazole-3-carboxamide derivatives, which have been identified as potent and selective PAK1 inhibitors. The shared 1H-indazole core is crucial for binding to the kinase domain.

Structure-activity relationship (SAR) studies of 1H-indazole-3-carboxamide PAK1 inhibitors have revealed two critical features for high-potency inhibition:

-

A hydrophobic moiety that occupies a deep pocket within the kinase.

-

A hydrophilic group that extends into the solvent-exposed region.

In this compound, we postulate that the carboxylic acid group at the 5-position fulfills the role of the hydrophilic moiety, potentially forming key hydrogen bond interactions in the solvent-accessible region of the PAK1 active site. While the carboxamide at the 3-position and the carboxylic acid at the 5-position are not classical bioisosteres, their ability to engage in hydrogen bonding suggests a functional equivalence in this context. The methyl group at the 7-position is a small hydrophobic substitution unlikely to interfere with the core binding interactions of the indazole scaffold.

Computational Workflow for Target Prediction and Pathway Analysis

To substantiate this hypothesis and explore other potential targets, a multi-faceted computational approach is recommended.

Figure 1: Proposed in-silico workflow for mechanism of action prediction.

Step-by-Step Computational Protocol:

-

Chemical Similarity-Based Target Prediction:

-

Utilize web-based tools like SwissTargetPrediction or TargetHunter to predict potential biological targets.

-

These platforms compare the 2D and 3D structure of the query molecule against extensive databases of known bioactive compounds.

-

Rationale: This approach leverages the principle that structurally similar molecules often share common biological targets. A high probability score for PAK1 would lend significant support to our primary hypothesis.

-

-

Structure-Based Molecular Docking:

-

Perform molecular docking studies using the crystal structure of PAK1 (e.g., PDB ID: 4EQC).

-

Dock this compound into the ATP-binding site of PAK1.

-

Rationale: This will allow for the visualization of the predicted binding mode and an estimation of the binding affinity. Key interactions, such as hydrogen bonds between the carboxylic acid group and residues in the solvent-exposed region, can be identified.

-

-

Pathway Analysis:

-

Input the top-ranked predicted targets from the initial screening into pathway analysis databases like KEGG or Reactome .

-

Rationale: This will help to understand the broader biological context of the predicted targets and identify the signaling pathways that are likely to be modulated by the compound.

-

Experimental Validation of the Predicted Mechanism

Following the generation of a strong in-silico case for PAK1 inhibition, a rigorous experimental validation process is imperative. This section outlines a series of biochemical and cell-based assays to definitively characterize the mechanism of action.

Biochemical Kinase Inhibition Assays

The most direct method to confirm the predicted mechanism is to measure the inhibitory activity of this compound against purified PAK1 enzyme. Several robust assay formats are available.

Table 1: Comparison of Kinase Assay Methodologies

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric Assay (P81) | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a peptide substrate, which is then captured on phosphocellulose paper. | "Gold standard", direct measurement, high sensitivity. | Requires handling of radioactive materials, lower throughput. |

| ADP-Glo™ Kinase Assay | A luminescent assay that quantifies the amount of ADP produced in the kinase reaction. | Non-radioactive, high-throughput, sensitive, broad dynamic range. | Indirect measurement, potential for compound interference. |

| LanthaScreen® TR-FRET Assay | A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. | Non-radioactive, homogeneous, high-throughput, can detect various inhibitor types. | Indirect measurement, requires specific reagents. |

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from established methodologies for PAK1 kinase assays.

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer containing the PAKtide substrate and ATP at a concentration near its Km (e.g., 10 µM).

-

Prepare the recombinant PAK1 enzyme solution.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).

-

Add 2 µL of the PAK1 enzyme solution.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Functional Assays

To confirm that the biochemical inhibition of PAK1 translates to a functional effect in a cellular context, a series of cell-based assays should be performed.

Table 2: IC₅₀ Values of Known PAK1 Inhibitors for Comparative Analysis

| Inhibitor | Target(s) | Assay Type | IC₅₀ (nM) | Reference |

| NVS-PAK1-1 | PAK1 | Biochemical | 5 | |

| FRAX597 | PAK1, PAK2, PAK3 | Biochemical | 8 (PAK1) | |

| Pak1-IN-1 | PAK1 | Biochemical | 9.8 | |

| PF-3758309 | Pan-PAK | Biochemical | - (Kd = 2.7 for PAK4) | |

| IPA-3 | PAK1 | Cell-free | 2,500 |

Western Blot Analysis of PAK1 Signaling

-

Objective: To determine if this compound inhibits the phosphorylation of downstream targets of PAK1 in cells.

-

Protocol:

-

Treat a suitable cancer cell line (e.g., MDA-MB-231 breast cancer cells) with varying concentrations of the compound.

-

Lyse the cells and perform Western blot analysis using antibodies against phosphorylated forms of PAK1 substrates, such as MEK1 (at Ser298).

-

A reduction in the levels of phosphorylated substrates would indicate target engagement in a cellular environment.

-

Cell Migration and Invasion Assays

-

Objective: To assess the functional consequences of PAK1 inhibition on cancer cell motility.

-

Protocol:

-

Perform a wound-healing (scratch) assay or a Transwell invasion assay using MDA-MB-231 cells.

-

Treat the cells with the test compound and monitor the rate of cell migration or invasion.

-

Rationale: As PAK1 is a key regulator of the cytoskeleton and cell motility, a potent inhibitor is expected to significantly reduce the migratory and invasive capacity of cancer cells.

-

Figure 2: Proposed experimental workflow for mechanism of action validation.

Predicted Signaling Pathway

Based on the hypothesis of PAK1 inhibition, this compound is predicted to interfere with the signaling cascade downstream of the Rac1 and Cdc42 GTPases.

Figure 3: Predicted signaling pathway and the inhibitory action of the compound.

By inhibiting PAK1, the compound is expected to disrupt the phosphorylation of its downstream substrates, leading to a reduction in cell proliferation, survival, and motility.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as an inhibitor of PAK1. This prediction is grounded in the well-established structure-activity relationships of the 1H-indazole scaffold. The proposed in-silico and experimental workflows provide a clear and robust path for the definitive validation of this mechanism of action.

Successful confirmation of PAK1 inhibition would position this compound as a valuable lead compound for the development of novel anti-cancer therapeutics. Future work should focus on comprehensive selectivity profiling against a broad panel of kinases to assess off-target effects, as well as in-vivo studies in preclinical cancer models to evaluate its therapeutic efficacy and pharmacokinetic properties.

Whitepaper: A Senior Application Scientist's Guide to the In Silico Screening of 7-Methyl-1H-Indazole Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds targeting a wide array of biological pathways.[1][2] Derivatives of this core are implicated in anticancer, anti-inflammatory, and antimicrobial activities, among others.[2][3][4] This guide focuses on a specific analog, 7-methyl-1H-indazole, and provides a comprehensive, field-proven framework for its exploration using in silico screening techniques. When extensive experimental data for a specific molecule is limited, computational methods offer a powerful, cost-effective, and rapid strategy to generate and prioritize hypotheses regarding its biological targets and therapeutic potential.[3][5] We will detail a systematic, self-validating workflow that proceeds from initial target identification and ligand library design through advanced virtual screening, post-screening analysis, and predictive ADMET profiling, culminating in strategies for hit-to-lead optimization.

Foundational Strategy: Target Identification and Receptor Preparation

The Rationale of Target Hypothesis Generation

The journey of drug discovery begins with a target. For a novel or sparsely characterized analog like 7-methyl-1H-indazole, the most logical and resource-efficient starting point is to leverage the wealth of knowledge surrounding its structural relatives. This "guilt-by-association" approach, formally known as ligand-based target identification, allows us to form robust hypotheses. The 1H-indazole-3-carboxamide scaffold, structurally very similar to our core, is a well-documented pharmacophore in inhibitors of critical oncology and immunology targets, including p21-activated kinase 1 (PAK1), Phosphoinositide 3-Kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6][7] Furthermore, variations of this scaffold have been identified as potent histone deacetylase (HDAC) inhibitors and synthetic cannabinoid receptor (CB1/CB2) agonists, broadening the scope of potential applications.[3][8]

Protocol: Target Identification via Ligand Similarity

This protocol establishes a reproducible method for identifying high-probability protein targets for a query molecule.

Objective: To identify and prioritize potential protein targets for 7-methyl-1H-indazole by analyzing the known bioactivities of structurally similar compounds.

Methodology:

-

Query Molecule Preparation: Generate a high-quality 3D structure of 7-methyl-1H-indazole using molecular modeling software (e.g., ChemDraw, Avogadro). Perform an energy minimization using a suitable force field (e.g., MMFF94) to achieve a stable conformation. Save the structure in a standard format like .sdf or .mol2.[3]

-

Database Searching: Utilize public chemogenomics databases such as ChEMBL or PubChem. Perform a Tanimoto-based similarity search using the prepared query structure.

-

Data Curation and Analysis: Filter the search results for compounds with a high similarity coefficient (e.g., >0.85) and annotated biological activity data (e.g., IC50, Ki). Group the identified targets by frequency and potency to create a priority list for further investigation.

Protocol: Receptor Structure Preparation for Docking

Causality: A pristine and correctly prepared protein structure is non-negotiable for meaningful structure-based screening. The goal is to create a computationally tractable model that accurately reflects the physicochemical environment of the binding site.

Methodology:

-

Structure Retrieval: Download the 3D crystal structure of a prioritized target from the Protein Data Bank (PDB). Select a high-resolution structure (<2.5 Å) that is co-crystallized with a relevant ligand, as this provides an experimentally validated binding pocket.

-

Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, Discovery Studio).[4] Remove all non-essential components, including water molecules, co-solvents, and ions that are not integral to the protein's structural integrity or binding mechanism. The removal of water molecules is critical as they can occlude the binding site and create steric interference during docking.[9]

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein. This step is crucial for correctly defining the ionization states of acidic and basic residues (e.g., Asp, Glu, Lys, Arg) at a physiological pH, which governs the formation of hydrogen bonds and electrostatic interactions.

-

File Format Conversion: Save the cleaned, protonated protein structure in the .pdbqt format required by docking software like AutoDock Vina. This format includes atomic charges and atom type definitions necessary for the scoring function.[10]

Building the Armory: Ligand Library Design and Preparation

A virtual screen is only as powerful as the library it interrogates. The objective is to create a diverse yet focused collection of virtual compounds based on the 7-methyl-1H-indazole core.

Strategies for Chemical Space Exploration

-

R-Group Enumeration: This is a systematic approach where specific substitution points on the core scaffold are modified with a predefined list of chemical moieties (R-groups). This allows for a deep exploration of the structure-activity relationship (SAR) around the core.

-

Scaffold Hopping: A more sophisticated strategy aimed at discovering novel intellectual property (IP) and overcoming potential liabilities of the parent scaffold (e.g., poor ADMET properties, patent protection).[11][12] Ligand-based scaffold hopping tools replace the core structure with bioisosteric alternatives while preserving the 3D arrangement of key pharmacophoric features responsible for biological activity.[11][13][14]

Protocol: Ligand Preparation for Virtual Screening

Causality: Ligands must be converted into a consistent, low-energy 3D format for the docking algorithm to process them accurately. The energy minimization step is vital because it ensures the starting conformation of the ligand is physically realistic, preventing the algorithm from wasting computational effort on high-energy, improbable states.

Methodology:

-

2D to 3D Conversion: Generate 2D structures of all designed analogs and convert them into 3D structures.

-

Energy Minimization: Subject each 3D structure to a robust energy minimization protocol (e.g., using the MMFF94 force field) to obtain a low-energy conformer.

-

Charge and Type Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to each atom.

-

File Format Conversion: Save the final prepared ligands in the .pdbqt format, which includes torsional flexibility information for the docking simulation.[10][15]

The Screening Campaign: Structure- and Ligand-Based Methodologies

With a prepared target and ligand library, the screening can commence. Employing orthogonal methods—one based on the protein structure and another on known active ligands—provides a more robust and self-validating framework.

Structure-Based Virtual Screening (SBVS): Molecular Docking

Expertise: Molecular docking is a computational handshake that predicts the binding pose and affinity of a ligand within a protein's active site.[9] It uses a sampling algorithm to explore various orientations and a scoring function to estimate the strength of the interaction, typically expressed in kcal/mol, where more negative values suggest stronger binding.[9][16]

Caption: A streamlined workflow for structure-based molecular docking.

Protocol: Molecular Docking with AutoDock Vina

-

Receptor and Ligand Preparation: Ensure both protein and ligand files are in the .pdbqt format as described in previous sections.[10]

-

Grid Box Definition: Define the search space for the docking algorithm. This is a 3D box centered on the active site. Its coordinates can be determined from the position of a co-crystallized ligand or by using site-finding algorithms. A well-defined grid box focuses the computational search, increasing efficiency and accuracy.[9][10]

-

Execution of Docking: Run the simulation via the command line. A typical command specifies the receptor, ligand, grid box coordinates, and output file names.

-

Results Analysis: The primary output includes the binding affinity (score) in kcal/mol and the 3D coordinates of the predicted binding poses for each ligand.[9][17]

Ligand-Based Virtual Screening (LBVS): Pharmacophore Modeling

Expertise: This approach becomes paramount when a high-quality target structure is unavailable. A pharmacophore model is an abstract 3D representation of the essential molecular features required for biological activity.[18][19] These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.[18] The resulting model serves as a sophisticated 3D query to rapidly filter large databases for molecules that match this essential geometric and chemical fingerprint.[20]

Protocol: Generating a Ligand-Based Pharmacophore Model

-

Active Compound Set: Curate a set of at least 5-10 structurally diverse compounds known to be active against the target of interest.

-

Conformational Analysis: Generate a range of low-energy conformers for each active compound.

-

Feature Identification and Alignment: Identify the key pharmacophoric features in each molecule. Align the compounds in 3D space to find a common arrangement of these features that is shared among the most active molecules.

-

Hypothesis Generation: Generate a pharmacophore hypothesis that encapsulates this common 3D arrangement of features with specific distance constraints.

-

Database Screening: Use the validated pharmacophore model as a filter to screen the prepared ligand library, identifying molecules that can adopt a conformation matching the model.

From Data to Decisions: A Self-Validating Hit Selection Cascade

Rationale: Raw output from a virtual screen is merely data, not insight. A rigorous, multi-parameter filtering process is essential to minimize false positives and select a small, diverse, and high-potential set of compounds for further analysis.[21] This cascade acts as a self-validating system, ensuring that selected hits meet multiple criteria for success.